2'5-Dichloro-4'-nitro-salicylanilide carbonyl-2-aminoethanol
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Overview
Description
2’5-Dichloro-4’-nitro-salicylanilide carbonyl-2-aminoethanol is a complex organic compound with the chemical formula C16H13Cl2N3O6 and a molecular weight of 414.19692 . This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2’5-Dichloro-4’-nitro-salicylanilide carbonyl-2-aminoethanol involves multiple steps, including the introduction of chloro, nitro, and amino groups to the salicylanilide core. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
2’5-Dichloro-4’-nitro-salicylanilide carbonyl-2-aminoethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts like palladium on carbon, and specific temperatures and pressures to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2’5-Dichloro-4’-nitro-salicylanilide carbonyl-2-aminoethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as an active ingredient in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of 2’5-Dichloro-4’-nitro-salicylanilide carbonyl-2-aminoethanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
2’5-Dichloro-4’-nitro-salicylanilide carbonyl-2-aminoethanol can be compared with other similar compounds, such as:
Niclosamide: A widely used antiparasitic agent with a similar chemical structure and biological activity.
Salicylanilide derivatives: A class of compounds with diverse biological activities and applications in various fields
The uniqueness of 2’5-Dichloro-4’-nitro-salicylanilide carbonyl-2-aminoethanol lies in its specific combination of functional groups and its resulting chemical and biological properties.
Properties
CAS No. |
97261-80-8 |
---|---|
Molecular Formula |
C16H13Cl2N3O6 |
Molecular Weight |
414.2 g/mol |
IUPAC Name |
[4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenyl] 2-amino-3-hydroxypropanoate |
InChI |
InChI=1S/C16H13Cl2N3O6/c17-8-1-4-14(27-16(24)12(19)7-22)10(5-8)15(23)20-13-3-2-9(21(25)26)6-11(13)18/h1-6,12,22H,7,19H2,(H,20,23) |
InChI Key |
XDEYPLQVZMOAIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OC(=O)C(CO)N |
Origin of Product |
United States |
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